molecular formula C12H13BrN4O2 B6687253 (2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687253
M. Wt: 325.16 g/mol
InChI Key: SMIOWNQZHBQWSG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a bromofuran ring, a triazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 2-bromofuran. This intermediate is then subjected to a series of reactions including nucleophilic substitution and cyclization to introduce the triazole and pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydrogen-substituted furan derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial in enzyme inhibition or activation pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromopyridin-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
  • (2-bromothiophene-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Uniqueness

(2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to pyridine or thiophene analogs. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2-bromofuran-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c13-11-10(3-7-19-11)12(18)17-5-1-2-9(17)8-16-6-4-14-15-16/h3-4,6-7,9H,1-2,5,8H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIOWNQZHBQWSG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(OC=C2)Br)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=C(OC=C2)Br)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.